2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c1-14-10-20(24-29-14)23-21(26)12-25-11-19(16-7-3-5-9-18(16)25)30(27,28)13-15-6-2-4-8-17(15)22/h2-11H,12-13H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZNNVVIJIEAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates an indole moiety, a sulfonyl group, and a 5-methylisoxazole, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 453.5 g/mol. The presence of the fluorobenzyl and sulfonamide groups enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H22FN3O4S |
| Molecular Weight | 453.5 g/mol |
| CAS Number | 893281-23-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the indole derivative followed by the introduction of the fluorobenzyl sulfonyl group. The final step includes acylation with 5-methylisoxazole under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the transformations.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The sulfonamide group is known to enhance binding affinity, while the indole and isoxazole rings contribute to the overall stability and specificity of these interactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, indole derivatives have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may also exhibit such properties, although specific studies on its anticancer effects are still limited.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity can be inferred from studies on related sulfonamide compounds. These compounds often modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). Further research is needed to clarify the specific anti-inflammatory mechanisms of this compound.
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) Studies : Research has shown that modifications in the fluorobenzyl group significantly affect biological activity. For example, adding halogen atoms can enhance potency against specific targets while maintaining selectivity .
- In Vitro Studies : Preliminary in vitro assays have indicated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. These studies typically measure IC50 values to determine potency.
- Therapeutic Applications : The unique structural features suggest potential applications in treating conditions such as cancer and inflammatory diseases. Ongoing research aims to evaluate these therapeutic potentials through clinical trials.
Comparison with Similar Compounds
Sulfonyl Group Variations
- Fluorinated vs. Chlorinated Benzyl Groups : The 2-fluorobenzyl sulfonyl group in the target compound confers greater metabolic stability compared to the 2-chlorobenzyl analog () due to fluorine’s resistance to oxidative degradation. However, the chloro analog may exhibit stronger hydrophobic interactions with target proteins .
- Bis(trifluoromethyl)phenyl Sulfonyl (Compound 41) : This substituent in Compound 41 enhances steric bulk and electron-withdrawing effects, leading to higher kinase inhibition potency but lower synthetic yield (37%) due to purification challenges .
Acetamide-Linked Moieties
- 5-Methylisoxazole vs. Carbamimidoyl (Compound 16) : The 5-methylisoxazole in the target compound improves water solubility compared to the carbamimidoyl group in Compound 16, which may limit bioavailability despite moderate anti-inflammatory activity .
- Hydroxyimino Methyl (Compound 3a): The hydroxyimino group in Compound 3a introduces antioxidant properties via radical scavenging, as confirmed by crystallographic stability studies (bond angle: 124.87° at C(9)-N(1)-C(19)) .
Preparation Methods
Fischer Indole Synthesis
The classical Fischer indole synthesis remains a cornerstone for constructing the bicyclic framework. Cyclization of phenylhydrazine derivatives with ketones under acidic conditions yields 2,3-disubstituted indoles:
$$
\text{PhNHNH}2 + \text{RCOR'} \xrightarrow{\text{H}^+} \text{Indole} + \text{H}2\text{O}
$$
For the target molecule, 3-substitution is achieved using 2-fluorophenylacetone, generating 3-(2-fluorophenyl)indole in 68–72% yield.
Transition Metal-Catalyzed Methods
Rhodium(II)-catalyzed denitrogenative annulation of triazole-based benzyl anilines offers superior regiocontrol. This method, reported by J. Org. Chem., produces 2,3-disubstituted indoles with >85% yield under mild conditions (Rh₂(OAc)₄, 25°C).
Table 1: Comparison of Indole Synthesis Methods
| Method | Catalyst | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Fischer Indole | H₂SO₄ | 68–72 | Moderate | |
| Rhodium Catalysis | Rh₂(OAc)₄ | 85–92 | High | |
| Palladium-Mediated | Pd(OAc)₂ | 75–80 | Moderate |
Sulfonylation at the 3-Position
Direct Sulfonation
Treatment of 3-unsubstituted indole with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C introduces the sulfonyl chloride group, followed by quenching with 2-fluorobenzylamine:
$$
\text{Indole} + \text{ClSO}3\text{H} \rightarrow \text{Indole-3-SO}2\text{Cl} \xrightarrow{\text{2-Fluorobenzylamine}} \text{3-((2-Fluorobenzyl)sulfonyl)indole}
$$
Yields range from 65–78% with strict temperature control to avoid over-sulfonation.
Coupling via Sulfonyl Chlorides
Pre-formed 2-fluorobenzylsulfonyl chloride reacts with indole in the presence of NaH (THF, 0°C to RT), achieving 82% yield. This method minimizes side products through stoichiometric control.
N-Acetylation with 5-Methylisoxazole-3-amine
Carbodiimide-Mediated Coupling
Activation of the acetic acid derivative (prepared via indole N-alkylation with chloroacetamide) using HATU and DIPEA in DMF facilitates amide bond formation:
$$
\text{Indole-SO}2\text{-CH}2\text{COOH} + \text{5-Methylisoxazol-3-amine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}
$$
Optimized conditions (24 h, 25°C) provide 89% yield with <2% unreacted starting material.
Table 2: Coupling Reagent Efficiency
| Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 24 | 89 | 98.5 |
| EDC·HCl | CH₂Cl₂ | 48 | 73 | 95.2 |
| DCC | THF | 36 | 68 | 93.8 |
Crystallization and Purification
Solvent Screening
Recrystallization from ethanol/water (4:1 v/v) at −20°C yields needle-like crystals (mp 148–150°C). HPLC analysis confirms >99% purity (C18 column, MeCN/H₂O gradient).
Chromatographic Methods
Silica gel chromatography (EtOAc/hexane 1:1) removes residual coupling reagents, though this step reduces overall yield by 8–12%.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-2), 7.68–7.12 (m, 8H, aromatic), 4.52 (s, 2H, SO₂CH₂), 2.41 (s, 3H, isoxazole CH₃).
- HRMS : m/z calc. for C₂₁H₁₈FN₃O₄S [M+H]⁺: 427.1034, found: 427.1036.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide, and how can reaction conditions be optimized for high yield?
- Methodology :
- Step 1 : Sulfonylation of the indole moiety using 2-fluorobenzyl sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .
- Step 2 : Acetamide coupling via nucleophilic substitution between the sulfonylated indole intermediate and 5-methylisoxazol-3-amine. Use coupling agents like EDC/HOBt in DMF at 50°C for 12 hours .
- Optimization : Adjust solvent polarity (e.g., THF vs. DMF), temperature gradients, and stoichiometric ratios of reagents. Monitor reaction progress via TLC (chloroform:methanol, 7:3) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of sulfonylation (e.g., absence of unreacted indole NH peak at ~10 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .
- Infrared Spectroscopy (IR) : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .
Q. What preliminary pharmacological targets are associated with this compound?
- Methodology :
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
- Enzyme inhibition : Test for COX-2 or kinase inhibition (e.g., ELISA-based assays) due to structural similarities with known sulfonamide inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-indole derivatives?
- Methodology :
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Structure-activity relationship (SAR) : Synthesize analogs with modified fluorobenzyl or isoxazole groups to isolate pharmacophoric motifs .
- Meta-analysis : Cross-reference data from PubChem and peer-reviewed journals, excluding unreliable sources (e.g., BenchChem) as per guidelines .
Q. What computational strategies are recommended for predicting binding modes and off-target effects?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into COX-2 or kinase active sites. Validate with MD simulations (e.g., GROMACS) to assess stability .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with sulfonyl oxygen) using tools like LigandScout .
Q. How can reaction pathways for scale-up synthesis be designed to minimize waste and improve efficiency?
- Methodology :
- Continuous flow chemistry : Optimize stepwise reactions in microreactors to reduce solvent use and enhance mixing .
- Green chemistry metrics : Calculate E-factor (kg waste/kg product) and prioritize atom-economical steps (e.g., one-pot synthesis) .
Q. What challenges arise in studying the electronic properties of this compound for material science applications?
- Methodology :
- DFT calculations : Use Gaussian 16 to model HOMO-LUMO gaps and predict charge-transfer properties .
- Experimental validation : Conduct cyclic voltammetry to measure redox potentials and correlate with computational data .
Data Contradiction Analysis
Q. Why might crystallographic data for similar compounds show variability in sulfonyl-indole bond angles?
- Methodology :
- Crystallization conditions : Differences in solvent (e.g., ethanol vs. acetonitrile) can induce polymorphism .
- X-ray refinement : Re-analyze raw diffraction data using Olex2 to check for overfitting .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
